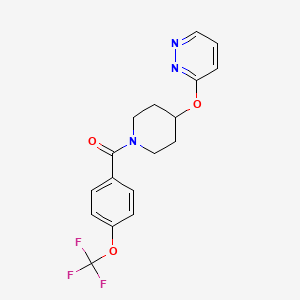

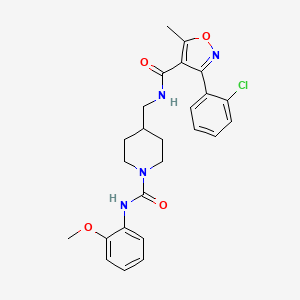

(4-(Pyridazin-3-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Selective Cyclooxygenase Inhibitor

Compounds structurally related to pyridazinones, such as ABT-963, demonstrate potent and selective inhibition of COX-2 over COX-1. This selectivity is crucial for developing therapeutic agents aimed at treating inflammation and pain with minimized gastrointestinal side effects. The ability of these compounds to reduce prostaglandin E2 production and alleviate inflammation and pain in animal models underscores their potential in arthritis treatment and other inflammatory conditions (Asif, 2016).

Central Nervous System (CNS) Acting Drugs

The structural diversity of heterocyclic compounds, including those with pyridazinone rings, provides a basis for synthesizing novel CNS-acting drugs. The presence of nitrogen, sulfur, and oxygen in these heterocycles contributes to a wide range of CNS effects, from antidepressant and anticonvulsant to anxiolytic activities. This versatility highlights the role of such compounds in developing new treatments for CNS disorders (Saganuwan, 2017).

Tuberculosis Treatment

Macozinone, a piperazine-benzothiazinone derivative undergoing clinical studies for tuberculosis (TB) treatment, exemplifies the therapeutic potential of structurally complex heterocycles. Its mechanism involves inhibiting the synthesis of arabinan polymers in the Mycobacterium tuberculosis cell wall, showcasing the critical role of advanced synthetic compounds in addressing global health challenges like TB (Makarov & Mikušová, 2020).

Antitumor and Antioxidant Effects

Coumarins, closely related to the compound of interest through their heterocyclic nature, exhibit a wide spectrum of biological activities, including antitumor and antioxidant effects. Structural modifications of these molecules can significantly enhance their bioactivity, highlighting the importance of chemical innovation in developing more effective and less toxic therapeutic agents (Jing-Jing Zhu & Jian-Guo Jiang, 2018).

Future Directions

Piperidine derivatives, which are present in this compound, have been the subject of recent scientific literature, leading to the formation of various piperidine derivatives and their applications in the pharmaceutical industry . This suggests that there could be potential future directions for the development and study of this compound.

properties

IUPAC Name |

(4-pyridazin-3-yloxypiperidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3O3/c18-17(19,20)26-14-5-3-12(4-6-14)16(24)23-10-7-13(8-11-23)25-15-2-1-9-21-22-15/h1-6,9,13H,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTHNTSMOFHFRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(4-fluorobenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2731797.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)acetamide hydrochloride](/img/structure/B2731800.png)

![(2S)-N-(3,5-dimethylcyclohexyl)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanamide](/img/structure/B2731803.png)

![2-(3-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2731809.png)

![Ethyl 8-fluoro-4-[3-(trifluoromethyl)phenoxy]quinoline-3-carboxylate](/img/structure/B2731810.png)

![4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}-N-(2,4-dimethoxybenzyl)benzamide](/img/structure/B2731816.png)